Ascaulitoxin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

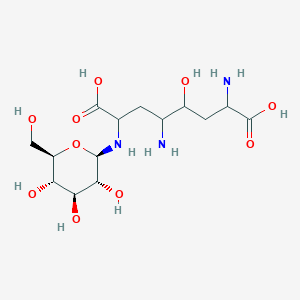

Ascaulitoxin is a natural product found in Ascochyta caulina with data available.

Wissenschaftliche Forschungsanwendungen

Phytotoxicity Studies

-

Target Species : Ascaulitoxin has been tested against several plant species, including:

- Weeds : Common sowthistle (Sonchus oleraceus), annual fleabane (Conyza canadensis), noogoora burr (Xanthium strumarium).

- Crops : Pea (Pisum sativum), cucumber (Cucumis sativus), tomato (Solanum lycopersicum), and redroot pigweed (Amaranthus retroflexus).

- Efficacy : In laboratory assays, this compound caused significant leaf necrosis at concentrations as low as 1 mg/mL on punctured leaves, indicating its effectiveness as a post-emergence herbicide .

Comparative Efficacy

The following table summarizes the observed effects of this compound on various plant species:

| Plant Species | Observed Effect | Concentration (mg/mL) |

|---|---|---|

| Common Sowthistle | Severe necrosis | 1 |

| Annual Fleabane | Moderate necrosis | 1 |

| Cucumber | Mild necrosis | 1 |

| Tomato | Reduced size necrosis | 1 |

| Redroot Pigweed | Reduced size necrosis | 1 |

Aquatic and Terrestrial Impact

Ecotoxicological assessments have revealed that this compound exhibits low toxicity to non-target organisms, including aquatic life such as algae and fish. For instance:

- Algal Toxicity : The effective concentration for algal species was determined to be significantly higher than that affecting terrestrial plants.

- Daphnia : The acute toxicity was measured with an EC50 of 20.1 mg/L, indicating a relatively safe profile for aquatic organisms at lower concentrations .

Environmental Considerations

The potential for using this compound as a bioherbicide raises questions regarding its environmental impact. Studies suggest that while it is effective against certain weeds, its low toxicity to beneficial organisms makes it a promising candidate for integrated pest management strategies .

Synthesis and Application Development

Research has focused on developing synthetic pathways for producing this compound aglycone, which is essential for studying its herbicidal properties further. Various synthetic strategies have been explored, including:

- Henry Reaction : Initially attempted but later abandoned due to reactivity issues.

- Grubbs Olefin Metathesis : Successfully used to create the necessary olefin structures for further transformations .

Field Trials

Field trials assessing the efficacy of this compound in real-world agricultural settings are ongoing. These studies aim to evaluate its performance against established herbicides and determine optimal application methods to maximize effectiveness while minimizing environmental risks.

Eigenschaften

Molekularformel |

C14H27N3O10 |

|---|---|

Molekulargewicht |

397.38 g/mol |

IUPAC-Name |

2,5-diamino-4-hydroxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]octanedioic acid |

InChI |

InChI=1S/C14H27N3O10/c15-4(7(19)2-5(16)13(23)24)1-6(14(25)26)17-12-11(22)10(21)9(20)8(3-18)27-12/h4-12,17-22H,1-3,15-16H2,(H,23,24)(H,25,26)/t4?,5?,6?,7?,8-,9-,10+,11-,12-/m1/s1 |

InChI-Schlüssel |

RETMXMAOYGZCRA-KVCVDMSMSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(CC(C(CC(C(=O)O)N)O)N)C(=O)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)NC(CC(C(CC(C(=O)O)N)O)N)C(=O)O)O)O)O)O |

Synonyme |

ascaulitoxin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.